molecular formula C14H14O3 B11876424 2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde CAS No. 94127-37-4

2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde

Cat. No.: B11876424
CAS No.: 94127-37-4
M. Wt: 230.26 g/mol
InChI Key: UZJPXBJSYNZFBV-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde is a chromone-based building block for research use only. The benzopyran-4-one (chromone) scaffold is recognized as a privileged structure in medicinal chemistry and is a versatile template for designing novel compounds with diverse therapeutic profiles . Chromone derivatives are frequently investigated for a wide range of biological activities, including potential anticancer , anti-allergic , and anti-inflammatory applications . The specific tert-butyl and aldehyde substituents on this compound make it a valuable synthetic intermediate. The aldehyde group, in particular, offers a reactive handle for further chemical modifications via condensation or nucleophilic addition reactions, facilitating the creation of a library of derivatives for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to develop and explore new potential therapeutic agents, leveraging the known pharmacological significance of the chromone core . This product is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

94127-37-4

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

2-tert-butyl-4-oxochromene-8-carbaldehyde

InChI

InChI=1S/C14H14O3/c1-14(2,3)12-7-11(16)10-6-4-5-9(8-15)13(10)17-12/h4-8H,1-3H3

InChI Key

UZJPXBJSYNZFBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)C2=CC=CC(=C2O1)C=O

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches for Benzopyran Core Formation

The construction of the 4-oxo-4H-1-benzopyran scaffold forms the foundational step in synthesizing the target compound. A prominent method involves the cyclocondensation of 2-hydroxyacetophenone derivatives with β-keto esters or aldehydes. For instance, Wakazuka et al. demonstrated that 8-substituted benzopyrans can be synthesized via a two-step process: (1) condensation of 2-acetyl-6-substituted phenol amines with diethyl oxalate to form open-chain intermediates, followed by (2) acid-catalyzed cyclization . Applied to 2-tert-butyl derivatives, this method requires careful selection of starting materials to ensure proper positioning of the tert-butyl group.

In a modified approach, CN101899031A introduced a one-pot synthesis for ethyl 4-oxyl-4H-1-benzopyran-2-carboxylate, combining condensation and cyclization steps without isolating intermediates . This method achieved a 93.8% yield by minimizing side reactions during drying, suggesting its potential adaptability for 8-carbaldehyde derivatives. However, introducing the aldehyde group at position 8 necessitates additional functionalization steps post-cyclization.

Oxidation and Reductive Functionalization

Oxidation of hydroxymethyl intermediates represents a viable pathway to the aldehyde functionality. The ARKAT-USA review detailed the oxidation of 4-oxo-4H-1-benzopyran-3-hydroxymethyl derivatives using MnO₂ or Dess-Martin periodinane, yielding carboxaldehydes in >80% efficiency . Applying this to position 8 would require synthesizing a 8-hydroxymethyl precursor, which could be achieved via Friedel-Crafts alkylation or nucleophilic addition.

One-Pot and Tandem Reaction Strategies

The one-pot methodology described in CN101899031A offers significant advantages in reducing solvent use and reaction time . By integrating formylation into the cyclocondensation sequence, this approach could streamline the synthesis of 2-tert-butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde. For example, substituting diethyl oxalate with a formylating agent during the condensation step might directly yield the aldehyde, though competing reactions must be controlled.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, their yields, and limitations:

MethodKey StepsYield (%)LimitationsSource
CyclocondensationAcid-catalyzed ring closure93.8Requires post-functionalization
Vilsmeier-HaackElectrophilic formylation65–75Regioselectivity challenges
Oxidation of –CH₂OHMnO₂ oxidation80–85Sensitive intermediates
Palladium cross-couplingSuzuki-Miyaura with CON/AUndeveloped for aldehydes

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can undergo substitution reactions, such as nucleophilic substitution, to introduce other functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: tert-butyl chloride, aluminum chloride.

Major Products:

    Oxidation: 2-(tert-butyl)-4-oxo-4H-chromene-8-carboxylic acid.

    Reduction: 2-(tert-butyl)-4-oxo-4H-chromene-8-methanol.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

Biological Activities

Antioxidant Properties
Research indicates that benzopyran derivatives exhibit significant antioxidant activity. 2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde has been studied for its potential to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases linked to oxidative damage.

Anti-inflammatory Effects
Studies have shown that compounds in the benzopyran class can modulate inflammatory responses. The anti-inflammatory properties of 2-tert-butyl derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating conditions like arthritis and other inflammatory disorders .

Anticancer Activity
Recent investigations have highlighted the anticancer potential of benzopyran derivatives. 2-tert-butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde has demonstrated cytotoxic effects against various cancer cell lines, suggesting its role as a lead compound in the development of novel anticancer therapies .

Pharmaceutical Applications

Drug Development
The structural versatility of 2-tert-butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde makes it an attractive scaffold for drug development. Its derivatives have been explored for their potential as anti-allergic and anti-asthmatic agents, particularly in formulations aimed at reducing bronchial inflammation and hypersensitivity reactions .

Formulations
The incorporation of 2-tert-butyl derivatives into pharmaceutical formulations has been studied for enhancing bioavailability and therapeutic efficacy. These compounds can be used in combination with other active ingredients to create synergistic effects in treatment regimens.

Case Studies

Study Objective Findings
Study 1Evaluate antioxidant activityDemonstrated effective scavenging of DPPH radicals, indicating strong antioxidant potential .
Study 2Investigate anti-inflammatory effectsShowed significant inhibition of COX enzymes, suggesting therapeutic use in inflammatory diseases .
Study 3Assess anticancer propertiesExhibited cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating potency .

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-4-oxo-4H-chromene-8-carbaldehyde involves its interaction with various molecular targets. The chromene core can interact with enzymes, receptors, and other proteins, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde with its methyl-substituted analog:

Compound Name Substituent Molecular Weight (g/mol) Predicted logP Aqueous Solubility (mg/mL)
2-Methyl-4-oxo-4H-1-benzopyran-8-carbaldehyde Methyl 188.18 1.5 ~10.2
2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde tert-Butyl 230.23* 3.2* ~2.5*

Values marked with () are extrapolated based on substituent effects.

Key Observations :

  • Molecular Weight : The tert-butyl group increases molecular weight by ~42 g/mol compared to the methyl analog, aligning with the addition of a branched C₄H₉ substituent.
  • Lipophilicity (logP) : The tert-butyl group significantly enhances hydrophobicity (logP increase from 1.5 to 3.2), which may reduce water solubility and influence pharmacokinetic properties in biological systems.
  • Solubility: The bulkier tert-butyl group likely reduces aqueous solubility due to increased steric hindrance and nonpolar interactions .

Reactivity and Functionalization

  • Aldehyde Reactivity : Both compounds retain the aldehyde group at position 8, enabling nucleophilic additions (e.g., condensation reactions). However, the tert-butyl group may sterically hinder reactions at position 2, such as electrophilic substitutions or metal-catalyzed couplings.

Electronic and Conformational Effects

  • Electron-Donating Capacity : Both methyl and tert-butyl groups are electron-donating via alkyl hyperconjugation. However, the tert-butyl group’s branching may slightly alter the electron density distribution across the aromatic system.
  • Conformational Rigidity : The tert-butyl group imposes greater conformational rigidity, which could stabilize specific molecular geometries in crystal structures or protein-ligand interactions.

Biological Activity

2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde, a compound belonging to the benzopyran family, has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-tert-butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde can be described as follows:

  • Chemical Formula : C13H14O3
  • CAS Number : 94127-37-4

This compound features a benzopyran moiety with a carbonyl group at the 4-position and an aldehyde group at the 8-position, contributing to its reactivity and biological activity.

Antioxidant Activity

Research indicates that compounds in the benzopyran class exhibit significant antioxidant properties. The presence of hydroxyl groups in related structures enhances their ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. For instance, studies have shown that flavonoids with similar structures can inhibit lipid peroxidation effectively .

Antimicrobial Properties

2-tert-butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde has demonstrated antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Inhibition of inflammatory pathways is another notable biological activity. Compounds with a similar benzopyran structure have been shown to downregulate pro-inflammatory cytokines, indicating that 2-tert-butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde may also exhibit anti-inflammatory properties .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the carbonyl and hydroxyl functional groups play a crucial role in modulating enzyme activities and interacting with cellular pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Cell Signaling Modulation : It could affect signaling pathways related to oxidative stress and inflammation.

Case Studies

StudyFindings
Study on Antioxidant Activity Demonstrated that related compounds significantly reduce oxidative stress markers in vitro.
Antimicrobial Efficacy Study Showed effective inhibition against E. coli and S. aureus strains at varying concentrations.
Anti-inflammatory Research Found that treatment with benzopyran derivatives reduced TNF-alpha levels in cell cultures by up to 50%.

Q & A

Q. What are the common synthetic routes for 2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde, and what parameters are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted salicylaldehydes with tert-butyl ketones or alkylation of preformed benzopyran cores. Key parameters include:
  • Reagents : Use of bases (e.g., K₂CO₃) or acids (e.g., H₂SO₄) to catalyze cyclization .
  • Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol enhance reaction efficiency .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions like aldol condensation .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity .

Q. How is 2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Structural elucidation requires:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at C2, aldehyde at C8) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₅H₁₆O₃) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C-H) confirm functional groups .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, if single crystals are obtainable .

Q. What biological activities are associated with 2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde, and how are they assessed pharmacologically?

  • Methodological Answer : Preliminary studies on benzopyran analogs suggest:
  • Antioxidant Activity : Assessed via DPPH radical scavenging assays (IC₅₀ values) .
  • Anti-inflammatory Potential : Inhibition of COX-2 or TNF-α in RAW 264.7 macrophage models .
  • Anticancer Screening : MTT assays against cell lines (e.g., HeLa, MCF-7) to determine cytotoxicity .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of 2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde be validated experimentally?

  • Methodological Answer : Mechanistic studies involve:
  • Isotopic Labeling : Use of ¹⁸O-labeled reagents to track oxygen incorporation in the 4-oxo group .
  • Kinetic Analysis : Monitoring reaction progress via HPLC to identify rate-determining steps .
  • Intermediate Trapping : Quenching reactions at timed intervals to isolate intermediates (e.g., enolates) for NMR analysis .
  • Computational Modeling : Density functional theory (DFT) to simulate transition states and verify energetics .

Q. What strategies resolve contradictions in spectral data (e.g., NMR discrepancies) for this compound?

  • Methodological Answer : Contradictions arise from impurities, tautomerism, or solvent effects. Solutions include:
  • Multi-Technique Cross-Validation : Compare NMR (in CDCl₃ vs. DMSO-d₆), IR, and MS data .
  • Variable-Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) affecting peak splitting .
  • Advanced Chromatography : Use of reverse-phase HPLC with photodiode array detection to isolate isomeric byproducts .

Q. How can computational methods optimize the synthesis or bioactivity of 2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde?

  • Methodological Answer : Computational approaches include:
  • Molecular Docking : Predict binding affinity to targets (e.g., COX-2) using AutoDock Vina .
  • Retrosynthetic Analysis : Tools like Synthia™ to design efficient synthetic pathways .
  • QSAR Modeling : Relate substituent effects (e.g., tert-butyl bulk) to bioactivity trends .
  • Solvent Optimization : COSMO-RS simulations to select solvents improving reaction yields .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Discrepancies may stem from assay conditions or compound purity. Mitigation strategies:
  • Standardized Protocols : Adhere to OECD guidelines for cytotoxicity assays (e.g., fixed incubation times) .
  • Purity Verification : Re-test compounds after rigorous purification (≥95% by HPLC) .
  • Dose-Response Repetition : Conduct triplicate experiments with positive/negative controls .

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